REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9](=[O:15])O[C:11]2=[O:14])=[C:7]([N+:16]([O-:18])=[O:17])[CH:6]=1)([CH3:3])[CH3:2].[NH2:19][CH:20]1[CH2:25][CH2:24][C:23](=[O:26])[NH:22][C:21]1=[O:27]>>[O:27]=[C:21]1[CH:20]([N:19]2[C:9](=[O:15])[C:8]3[C:12](=[CH:13][C:5]([O:4][CH:1]([CH3:2])[CH3:3])=[CH:6][C:7]=3[N+:16]([O-:18])=[O:17])[C:11]2=[O:14])[CH2:25][CH2:24][C:23](=[O:26])[NH:22]1
|
Name
|
6-isopropoxy-4-nitroisobenzofuran-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC(=C2C(OC(C2=C1)=O)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(NC(CC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC(=CC(=C2C1=O)[N+](=O)[O-])OC(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |